molecular formula C9H18ClNO2 B580020 1-Propylpiperidine-2-carboxylic acid hydrochloride CAS No. 1214148-16-9

1-Propylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B580020
M. Wt: 207.698
InChI Key: PQVMGHXBOMHKNU-UHFFFAOYSA-N
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Description

1-Propylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1214148-16-9 . It has a molecular weight of 207.7 and its IUPAC name is 1-propyl-2-piperidinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Propylpiperidine-2-carboxylic acid hydrochloride is 1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8 (10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Propylpiperidine-2-carboxylic acid hydrochloride are not detailed in the retrieved documents, piperidine derivatives are known to undergo a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including structures similar to "1-Propylpiperidine-2-carboxylic acid hydrochloride," have been studied for their effects on microbial biocatalysts. They are known to inhibit engineered microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, impacting the production of biorenewable chemicals. Research aims to understand these inhibitory mechanisms to develop metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).

Separation and Purification Technologies

Carboxylic acids' separation from aqueous solutions is a significant area of research due to their importance in industrial chemical processes. Studies have focused on the efficiency of organic compounds and supercritical fluids as solvents for the reactive extraction of carboxylic acids, highlighting the environmentally benign and recoverable characteristics of supercritical CO2 (Djas & Henczka, 2018). Further investigations into solvent developments for liquid-liquid extraction (LLX) of carboxylic acids have reviewed advancements in using ionic liquids and traditional solvent systems, providing direction towards more efficient and less dilutive regeneration strategies (Sprakel & Schuur, 2019).

Biotechnological Routes and Bioactive Compounds

The biotechnological production of lactic acid from biomass and its use as a feedstock for synthesizing valuable chemicals, including those with structures similar to "1-Propylpiperidine-2-carboxylic acid hydrochloride," has been extensively reviewed. These routes offer potential for greener and more cost-effective chemical production processes, with lactic acid serving as a precursor for various biotechnologically relevant compounds (Gao, Ma, & Xu, 2011).

Corrosion Inhibition and Material Science

Carboxylic acids are also studied for their roles in corrosion inhibition, particularly concerning the protection of metals in acidic solutions. Research has focused on the effects of low molecular weight carboxylic acids on the corrosion of copper and the potential for organic acids to act as less corrosive alternatives to traditional acidizing agents in industrial cleaning and oil and gas operations (Bastidas & La Iglesia, 2007).

Novel Carboxylic Acid Bioisosteres in Drug Design

The search for novel carboxylic acid bioisosteres aims to improve the pharmacological profiles of drugs by circumventing issues associated with the carboxylate moiety, such as toxicity, metabolic instability, and limited passive diffusion across biological membranes. This research is testament to the innovative approaches in modern drug design to overcome challenges associated with carboxylic acid-containing drugs (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-propylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMGHXBOMHKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylpiperidine-2-carboxylic acid hydrochloride

CAS RN

1214148-16-9
Record name 1-propylpiperidine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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